molecular formula C16H24BClO2 B14775060 2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14775060
M. Wt: 294.6 g/mol
InChI Key: NNZPHQZYUINAQG-UHFFFAOYSA-N
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Description

2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(tert-butyl)-2-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, are common to achieve high purity levels required for its applications in pharmaceuticals and fine chemicals .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, borates, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the transmetalation process in Suzuki-Miyaura reactions. The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of intermediate complexes that lead to the final coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Tert-butyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of steric hindrance from the tert-butyl group and the electronic effects of the chlorine atom. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C16H24BClO2

Molecular Weight

294.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H24BClO2/c1-14(2,3)11-8-9-13(18)12(10-11)17-19-15(4,5)16(6,7)20-17/h8-10H,1-7H3

InChI Key

NNZPHQZYUINAQG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)Cl

Origin of Product

United States

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